molecular formula C23H28N2O4S B2820662 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide CAS No. 309950-19-4

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2820662
CAS No.: 309950-19-4
M. Wt: 428.55
InChI Key: MLGUVBBCZOZULH-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide is a synthetic small molecule characterized by a cyclohepta[b]thiophene core fused with a cyano group at the 3-position and a 3,4,5-triethoxybenzamide substituent at the 2-position. The 3,4,5-triethoxybenzamide moiety contributes to lipophilicity and may influence binding affinity through π-π stacking and hydrogen bonding .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-4-27-18-12-15(13-19(28-5-2)21(18)29-6-3)22(26)25-23-17(14-24)16-10-8-7-9-11-20(16)30-23/h12-13H,4-11H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGUVBBCZOZULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. The process begins with the formation of the tetrahydrocycloheptathiophene ring, followed by the introduction of the cyano group. The final step involves the coupling of this intermediate with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The cyano group and the benzamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Findings Reference
Target Compound : N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide 3-Cyano, 3,4,5-triethoxybenzamide 428.45 (calculated) Not explicitly reported Structural similarity to antiviral/anticancer agents suggests potential activity.
Compound 27 : 2-(4-Aminobenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide 4-Aminobenzamido, pyridin-2-yl ~395.45 (estimated) HIV-1 RNase H inhibition Demonstrated allosteric inhibition of HIV-1 RNase H (IC₅₀ not reported).
Compound 16 : 5-Methyl-7-phenyl-N-(3-(pyridin-2-ylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide Triazolopyrimidine-carboxamide, pyridin-2-yl ~528.55 (estimated) Not explicitly reported Synthesized via high-yield methods; structural complexity may enhance target specificity.
Compound T187 : N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide Benzamide 285.37 (calculated) AKT1 inhibition IC₅₀ = 11.4 µM; Ki = 4.19 µM. Inactive against p38 MAPK, highlighting scaffold versatility.
Compound 24 : N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide Sulfamoylphenylamino, pyrimidin-2-yl ~466.52 (estimated) Antiproliferative (MCF7) IC₅₀ = 30.8 nM; proposed tyrosine kinase inhibition.
NSC727447 : 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Amino, carboxamide 225.30 (calculated) RNase H inhibition Moderate HIV-1 RNase H inhibition; allosteric mechanism.
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide 2-Chlorobenzamide 330.83 Not explicitly reported High lipophilicity (XLogP3 = 5.4); potential CNS activity.

Key Research Findings

Structural Modifications and Activity Trends

  • Amide Linkers : Benzamide derivatives (e.g., T187) show kinase inhibition, while bulkier substituents (e.g., triethoxybenzamide) may improve membrane permeability or target selectivity .
  • Heterocyclic Additions : Pyridine or triazolopyrimidine moieties (e.g., Compounds 27 and 16) introduce hydrogen-bonding sites critical for binding to viral or cellular targets .

Pharmacological Profiles

  • Antiviral Activity : Compound 27 and NSC727447 inhibit HIV-1 RNase H, though their efficacy varies due to substituent-driven differences in binding pocket interactions .
  • Anticancer Potential: Compound 24’s low IC₅₀ against MCF7 cells (30.8 nM) underscores the scaffold’s applicability in oncology, likely via tyrosine kinase inhibition .
  • Kinase Selectivity : T187’s AKT1 inhibition (IC₅₀ = 11.4 µM) contrasts with its inactivity against p38 MAPK, emphasizing the scaffold’s adaptability to diverse targets .

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H28N4O2SC_{29}H_{28}N_{4}O_{2}S, and its structure includes a tetrahydro-cycloheptathiophene moiety and a triethoxybenzamide group. The compound's unique structure is hypothesized to contribute to its biological activities.

1. Anticancer Properties

Recent studies have suggested that this compound exhibits anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest in G1 phase

2. Antimicrobial Activity

The compound has also shown antimicrobial properties against several bacterial strains. Tests indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

3. Anti-inflammatory Effects

In animal models, N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4,5-triethoxybenzamide has demonstrated anti-inflammatory effects. It reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum after administration.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells.

Case Study 2: Antimicrobial Activity

In a controlled experiment against E. coli, the compound was administered at varying concentrations to assess its bactericidal effects. The results showed a dose-dependent inhibition of bacterial growth.

Research Findings

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific cellular pathways involved in cancer progression and inflammation. Further studies are required to elucidate the precise molecular mechanisms.

Q & A

Q. How can contradictory results in enzymatic vs. cell-based assays be reconciled?

  • Answer : Contradictions often stem from:
  • Membrane impermeability : Use permeable analogs or electroporation to enhance intracellular delivery .
  • Efflux pumps : Inhibit ABC transporters (e.g., with verapamil) to prevent compound extrusion .
  • Protein binding : Measure free fraction via equilibrium dialysis to adjust for serum protein interactions .

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